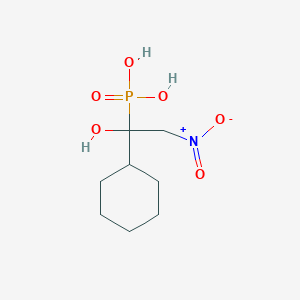
(1-Cyclohexyl-1-hydroxy-2-nitroethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclohexyl-1-hydroxy-2-nitroethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a cyclohexyl group, a hydroxyl group, a nitro group, and a phosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexyl-1-hydroxy-2-nitroethyl)phosphonic acid typically involves the reaction of cyclohexyl-containing precursors with phosphonic acid derivatives. One common method is the Michaelis-Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form the corresponding phosphonate ester, which can then be hydrolyzed to yield the phosphonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexyl-1-hydroxy-2-nitroethyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phosphonic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonic acid group under basic conditions.
Major Products
Oxidation: Cyclohexyl ketones or aldehydes.
Reduction: Cyclohexylamines.
Substitution: Phosphonate esters or amides.
Scientific Research Applications
(1-Cyclohexyl-1-hydroxy-2-nitroethyl)phosphonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere for phosphate in biochemical studies.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (1-Cyclohexyl-1-hydroxy-2-nitroethyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid moiety can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylphosphonic acid: Lacks the hydroxyl and nitro groups.
(1-Cyclohexyl-1-hydroxyethyl)phosphonic acid: Lacks the nitro group.
(1-Cyclohexyl-2-nitroethyl)phosphonic acid: Lacks the hydroxyl group.
Uniqueness
(1-Cyclohexyl-1-hydroxy-2-nitroethyl)phosphonic acid is unique due to the combination of its cyclohexyl, hydroxyl, and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
138479-04-6 |
|---|---|
Molecular Formula |
C8H16NO6P |
Molecular Weight |
253.19 g/mol |
IUPAC Name |
(1-cyclohexyl-1-hydroxy-2-nitroethyl)phosphonic acid |
InChI |
InChI=1S/C8H16NO6P/c10-8(6-9(11)12,16(13,14)15)7-4-2-1-3-5-7/h7,10H,1-6H2,(H2,13,14,15) |
InChI Key |
NQXSGRVOZZGMSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C[N+](=O)[O-])(O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
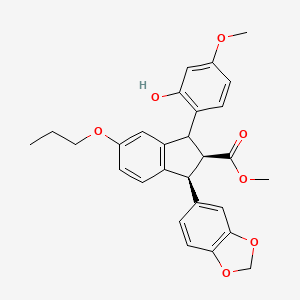
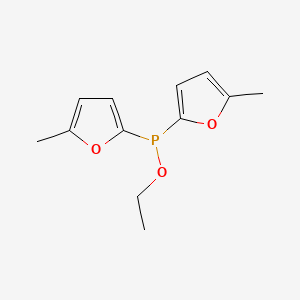
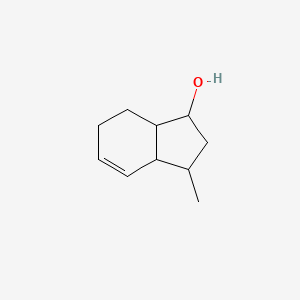
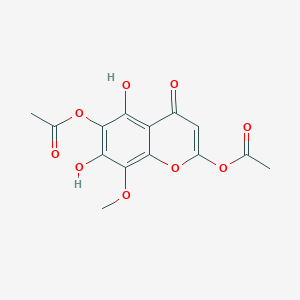
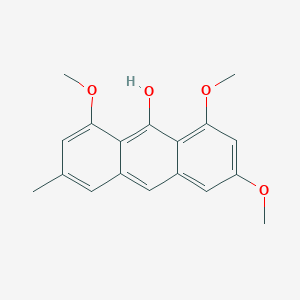
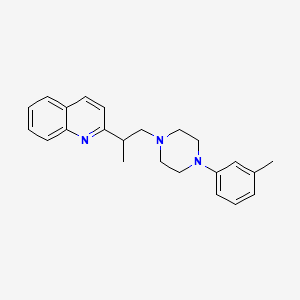

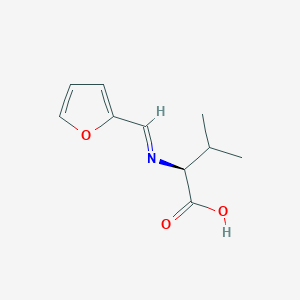
![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
![3-[Bis(3-methylbutyl)amino]phenol](/img/structure/B14276895.png)
